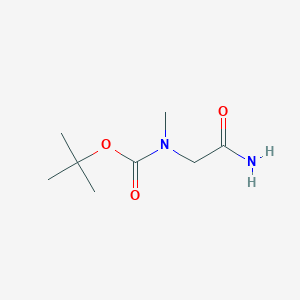

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate

Description

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted carbamate, and a 2-amino-2-oxoethyl moiety. This compound is commonly employed in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting agent for amines. Its structure enables selective deprotection under acidic conditions while maintaining stability during reactions involving nucleophiles or bases .

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-oxoethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10(4)5-6(9)11/h5H2,1-4H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKYGKPEODIFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl (2-amino-2-oxoethyl)methylcarbamate typically begins with tert-butyl carbamate and 2-aminoacetaldehyde.

Reaction Steps:

Industrial Production Methods:

- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl (2-amino-2-oxoethyl)methylcarbamate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives under appropriate conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry:

- Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

- In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions.

Medicine:

- The compound is a key intermediate in the synthesis of several drugs, particularly those targeting neurological and metabolic disorders.

Industry:

Mechanism of Action

- The mechanism of action of tert-butyl (2-amino-2-oxoethyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

Amino vs. Hydrazinyl Group (C8H17N3O3)

Replacing the amino group with hydrazinyl () introduces an additional nitrogen, enabling chelation or coordination chemistry.

Thioxo Substitution (C7H14N2O2S)

The thioamide variant () exhibits a sulfur atom in place of oxygen, altering electronic properties. Thioamides are more resistant to hydrolysis, making them suitable for stable intermediates in sulfur-containing drug synthesis .

Aromatic and Fluorinated Substituents (C15H21FN2O3, C9H14F3N2O3)

- The fluorophenyl derivative () increases lipophilicity, enhancing blood-brain barrier penetration in medicinal chemistry.

Methoxy(methyl)amino Group (C9H18N2O4)

This substituent () adds steric bulk, which may reduce reaction rates in nucleophilic substitutions but improve selectivity in multi-step syntheses .

4-Acetylphenyl Derivative (C15H20N2O4)

The acetyl group () introduces a hydrogen-bond acceptor, influencing solubility and intermolecular interactions. This modification is relevant in designing kinase inhibitors or receptor-targeted molecules .

Biological Activity

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is a carbamate derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an amino-oxoethyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 186.25 g/mol

- CAS Number : 10910064

- Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing cellular signaling pathways and biological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It may interact with receptor sites, modifying receptor function and downstream signaling.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Target Organism | EC₅₀ Value | Notes |

|---|---|---|---|

| Trypanosoma brucei | <0.03 μM | Demonstrated significant anti-trypanosomal activity. | |

| Mouse splenocytes | 100 nM | Showed ability to rescue immune cells in PD-1/PD-L1 assays. |

Case Studies

- Anti-Trypanosomal Activity : In a study assessing the efficacy against Trypanosoma brucei, the compound exhibited potent anti-trypanosomal properties with an EC₅₀ value of less than 0.03 μM, indicating strong potential for treating African sleeping sickness .

- Immune Modulation : Another study focused on the modulation of immune responses demonstrated that this compound could rescue mouse splenocytes from apoptosis induced by PD-1/PD-L1 interactions, suggesting its role in enhancing immune responses .

Discussion of Findings

The findings indicate that this compound possesses promising biological activities, particularly in anti-parasitic and immunological contexts. Its low EC₅₀ values in relevant assays suggest that it could be a lead compound for drug development targeting specific diseases.

Future Directions

Further research is needed to explore:

- In Vivo Efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by the compound.

- Structural Modifications : Exploring analogs to enhance efficacy and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.